3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-15-10-18-17(24)21(15)12-5-7-20(8-6-12)16(23)14-9-11-3-1-2-4-13(11)19-14/h1-4,9,12,19H,5-8,10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPJHGBMDVVPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine moiety . The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through a cyclization reaction involving urea or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, alcohol derivatives, and carboxylic acid derivatives .
Scientific Research Applications
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression . The piperidine ring can enhance the compound’s binding affinity and selectivity for specific targets . The imidazolidine-2,4-dione structure contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other piperidine- and indole/isoindole-derived heterocycles. A notable analogue is 2-[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-isoindole-1,3-dione (), which provides a basis for comparison:
*Estimated based on structural similarity to compound.
Functional Group Impact
- Indole vs. Phthalimide Cores : The indole group in the target compound may enhance blood-brain barrier penetration compared to the phthalimide core in ’s analogue, which is typically associated with anti-inflammatory applications .
Physicochemical Properties
- Solubility : The hydantoin core (imidazolidine-2,4-dione) in the target compound likely increases hydrophilicity relative to the phthalimide-based analogue, improving aqueous solubility.
- Metabolic Stability : The indole-2-carbonyl group may confer greater metabolic stability compared to phenyl carbonyl derivatives due to reduced susceptibility to cytochrome P450 oxidation.
Pharmacological Hypotheses
While direct comparative studies are absent, structural analogs suggest:
- The target compound’s hydantoin core could mimic ATP-binding pockets in kinases, whereas the phthalimide derivative in may target inflammatory pathways (e.g., TNF-α inhibition).
- Piperidine-linked indole derivatives often exhibit serotonin receptor modulation, a property less common in phthalimide-based structures .
Biological Activity
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N4O3
- Molecular Weight : 326.35 g/mol
- CAS Number : 2034270-34-1
Research indicates that imidazolidine-2,4-dione derivatives, including this compound, may act as inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTPs are critical regulators in various signaling pathways and have been implicated in diseases such as diabetes and cancer. The inhibition of these enzymes can lead to enhanced insulin signaling and glucose uptake in cells, making these compounds promising candidates for treating metabolic disorders.
Antidiabetic Activity
In a study involving various imidazolidine derivatives, it was found that compounds with similar structures exhibited significant antidiabetic effects. For example, certain derivatives demonstrated IC50 values in the low micromolar range against PTP1B, leading to improved glucose tolerance in diabetic models. The specific compound this compound showed potential for enhancing insulin sensitivity through its inhibitory effect on PTP1B .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Its ability to inhibit cholinesterases (AChE and BChE) suggests possible applications in treating neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Study 1: Inhibition of Protein Tyrosine Phosphatases
A molecular docking study highlighted that derivatives similar to this compound were designed using virtual screening techniques. These compounds showed selective inhibition of PTP1B with significant selectivity indices over other phosphatases such as TCPTP .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Other Derivatives | Varies | Varies |
Study 2: Neuroprotective Activity
Inhibitory effects against AChE were evaluated for several imidazolidine derivatives. The results indicated that these compounds could serve as effective cholinesterase inhibitors with potential applications in Alzheimer's disease treatment .
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Tacrine) | Lower than test compounds | Lower than test compounds |
Q & A
Q. What are the standard synthetic routes for 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, including:
- Acylation of piperidine : The indole-2-carbonyl group is introduced via coupling reagents like EDCI or DCC in anhydrous conditions.
- Imidazolidine-dione formation : Cyclization using urea derivatives under acidic or basic catalysis.
Challenges include isolating intermediates due to polar byproducts. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, piperidine protons at δ 1.5–3.5 ppm) and confirms carbonyl groups (C=O at ~170 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 381.2).
- X-ray crystallography : Resolves stereochemistry of the piperidine and imidazolidine-dione moieties, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can regioselectivity be controlled during electrophilic substitution on the indole ring?
Regioselectivity depends on:
- Electronic effects : Electron-donating groups (e.g., methoxy) direct substitution to C5/C6 positions.
- Protecting groups : Boc-protection of the piperidine nitrogen reduces steric hindrance at C3.
Computational tools (DFT calculations) predict reactive sites, while experimental validation uses bromination or nitration followed by HPLC-MS analysis .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels for cytotoxicity, IC50 replicates).
- Solubility differences : Use DMSO concentrations <0.1% to avoid artifacts.
- Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if literature is sparse .
Q. What strategies are effective for designing SAR studies using structurally analogous compounds?
- Core modifications : Compare imidazolidine-dione analogs (e.g., thiazolidinediones) to assess carbonyl group necessity.
- Substituent libraries : Synthesize derivatives with varied indole substituents (e.g., halogens, methyl) and test against enzymatic targets (e.g., kinases).
- 3D-QSAR modeling : Aligns molecular fields (CoMFA/CoMSIA) to correlate steric/electrostatic features with activity .
Q. How can computational methods optimize reaction conditions for scale-up?
- Reaction path search : Quantum mechanics (QM) identifies low-energy intermediates and transition states.
- Machine learning : Trains models on experimental datasets (e.g., solvent polarity vs. yield) to predict optimal conditions (temperature, catalyst loading).
- Microkinetic modeling : Simulates time-dependent concentration profiles to minimize byproducts .
Methodological Notes
- Contradiction resolution : Cross-validate conflicting data using orthogonal assays (e.g., fluorescence polarization vs. ELISA).
- Stereochemical analysis : Use chiral HPLC or Mosher’s method to resolve enantiomers if racemization occurs during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
